N,N-Dimethyl-2-(4-methylphenyl)-1H-pyrrol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine: is an organic compound that belongs to the class of amines It features a pyrrole ring substituted with a p-tolyl group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine typically involves the reaction of p-toluidine with dimethylamine in the presence of a suitable catalyst. One common method is the reductive amination of p-tolualdehyde with dimethylamine using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary amines or fully reduced hydrocarbons.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may also be used as a probe to investigate enzyme mechanisms or receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. It may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: In the industrial sector, N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine is used as a precursor in the manufacture of polymers, resins, and other specialty chemicals. It is also employed in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-p-toluidine: A structurally similar compound with a dimethylamino group attached to a toluene ring.
N,N-Dimethyl-1H-pyrrol-2-amine: Another related compound with a dimethylamino group attached to a pyrrole ring.
Uniqueness: N,N-Dimethyl-2-(p-tolyl)-1H-pyrrol-1-amine is unique due to the presence of both a p-tolyl group and a pyrrole ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
62506-84-7 |
---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-methylphenyl)pyrrol-1-amine |
InChI |
InChI=1S/C13H16N2/c1-11-6-8-12(9-7-11)13-5-4-10-15(13)14(2)3/h4-10H,1-3H3 |
InChI Key |
MSFKKKZPTVAUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CN2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.